1'-Hydroxy-2'-acetonaphthone
Overview
Description
1’-Hydroxy-2’-acetonaphthone, also known as 2-Acetyl-1-naphthol, is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an acetyl group attached to the naphthalene ring. This compound is known for its photophysical properties and has been studied for various applications in scientific research.
Mechanism of Action
Target of Action
It’s known that this compound is often used in the synthesis of various heterocyclic systems , implying that its targets could be diverse depending on the specific context of its use.
Mode of Action
The mode of action of 2-Acetyl-1-naphthol involves its interaction with other molecules to form complex structures. For instance, it has been reported that cyclization of hydrazones derived from 2-acetyl-1-naphthol with triphosgene leads to the formation of naphtho[1,2-e]-1,3-oxazines, naphtho[2,1-e]-1,3-oxazines or their spiro dimers . This suggests that 2-Acetyl-1-naphthol can interact with other compounds to form new molecular structures.
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of various heterocyclic systems , indicating that it may influence multiple biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It’s known that this compound is solid in form and has a melting point of 98-100 °c (lit) , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-Acetyl-1-naphthol’s action are largely dependent on its specific use. For instance, when used in the cyclization of hydrazones, it leads to the formation of naphtho[1,2-e]-1,3-oxazines, naphtho[2,1-e]-1,3-oxazines or their spiro dimers . This suggests that 2-Acetyl-1-naphthol can contribute to significant molecular transformations.
Action Environment
The action, efficacy, and stability of 2-Acetyl-1-naphthol can be influenced by various environmental factors. For example, the cyclization process involving this compound is dependent on the molar ratio of triphosgene used . Additionally, the compound’s solid form and specific melting point may also affect its stability and reactivity in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’-Hydroxy-2’-acetonaphthone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of 1’-Hydroxy-2’-acetonaphthone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1’-Hydroxy-2’-acetonaphthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1’-hydroxy-2’-ethanol derivatives.
Substitution: Formation of halogenated or nitro-substituted naphthols.
Scientific Research Applications
1’-Hydroxy-2’-acetonaphthone has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and antioxidant properties, particularly in the synthesis of Schiff base metal complexes with potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its photophysical properties.
Comparison with Similar Compounds
- 2’-Hydroxy-1’-acetonaphthone
- 2’-Hydroxy-5’-nitroacetophenone
- 6’-Methoxy-2’-acetonaphthone
Comparison: 1’-Hydroxy-2’-acetonaphthone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct photophysical properties. Compared to similar compounds, it exhibits different fluorescence characteristics and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJVMVWYWUVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061044 | |
Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-79-5 | |
Record name | 2-Acetyl-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=711-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-2-acetylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-1-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4973 | |
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Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1'-hydroxy-2'-acetonaphthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-HYDROXY-2-ACETYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3BKY69086 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key photophysical process that HAN undergoes upon photoexcitation?
A1: HAN is known to undergo Excited State Intramolecular Proton Transfer (ESIPT). [, , , , , ] This involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state, resulting in the formation of a keto tautomer.
Q2: Why is the Stokes shift of HAN relatively small compared to other molecules exhibiting ESIPT?
A2: The relatively small Stokes shift observed in HAN, compared to other ESIPT molecules, is attributed to a significant geometric relaxation of the naphthalene chromophore upon excitation. [, ] This relaxation involves changes in bond lengths and deformations within the naphthalene ring, impacting the energy difference between the ground and excited states.
Q3: How does the surrounding environment influence the photodynamics of HAN?
A3: Studies have shown that the photophysics and photodynamics of HAN are sensitive to its microenvironment. For instance, encapsulation in cyclodextrin nanocavities significantly alters the spectroscopy, photodynamics, and twisting motions of HAN. [, ] Similarly, its behavior changes in the presence of bile salt aggregates, micelles, and niosomes, demonstrating the influence of polarity and nanoconfinement effects. [, ]
Q4: What happens after the ESIPT process in HAN?
A4: Following ESIPT, the formed keto tautomer can undergo internal rotation, leading to the formation of a more stable twisted rotamer. [, ] This twisting motion is thought to contribute to the structured fluorescence band, low quantum yield, and short emission lifetime observed in HAN. []
Q5: What is the role of theoretical calculations in understanding the photophysics of HAN?
A5: Computational chemistry techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been instrumental in elucidating the ESIPT and twisting processes in HAN. [, ] These calculations provide insights into the potential energy surfaces, excited state geometries, and vibrational modes involved in the photodynamics of HAN.
Q6: How is HAN employed in analytical chemistry?
A6: HAN and its derivatives have been utilized as ionophores in the development of ion-selective electrodes. [, , ] Specifically, they have shown promising results in the selective detection of metal ions like lead (Pb2+) and copper (Cu2+).
Q7: What makes HAN-based sensors advantageous for metal ion detection?
A7: HAN-based sensors exhibit several advantages, including a Nernstian response over a wide concentration range, fast response time, and excellent selectivity for the target metal ions over other interfering species. [, ]
Q8: How can unsymmetrical Schiff bases be synthesized using HAN?
A8: Unsymmetrical Schiff bases can be synthesized through a multi-step process involving HAN. [, ] Initially, a monocondensation reaction between HAN and a diamine derivative takes place. This is followed by a second condensation reaction with a different aldehyde, such as salicylaldehyde, 2-hydroxynaphthaldehyde, or pyridinecarboxaldehyde, to yield the desired unsymmetrical Schiff base.
Q9: What are the potential applications of these unsymmetrical Schiff bases?
A9: Unsymmetrical Schiff bases derived from HAN have shown potential in various applications. For example, they have been explored as ligands for the synthesis of transition metal complexes, which exhibit interesting structural features and potential biological activities. [, ]
Q10: How is HAN used in materials science?
A10: HAN has been explored as a modifying agent for silica nanoparticles to develop novel composite materials. [] These composites have shown promise in environmental remediation, specifically in the efficient removal of heavy metal ions, including Ni(II), Cu(II), Zn(II), and Hg(II), from aqueous solutions.
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